molecular formula C11H9ClN4O2 B165964 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- CAS No. 139109-15-2

1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-

Cat. No. B165964
CAS RN: 139109-15-2
M. Wt: 264.67 g/mol
InChI Key: CFHPBSGPHLHEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been linked to the induction of apoptosis in cancer cells. Topoisomerases are enzymes that play a role in DNA replication and transcription, and their inhibition has been linked to the inhibition of cancer cell growth.
Biochemical and physiological effects:
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, it has been reported to exhibit antiviral and antibacterial activities.

Advantages and Limitations for Lab Experiments

1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, it also has some limitations. For example, it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-. One direction is to explore its potential applications in the treatment of cancer, viral, and bacterial infections. Additionally, it may be used as a building block for the synthesis of other compounds with potential therapeutic applications. Another direction is to explore the mechanism of action of this compound and to identify its molecular targets. This may lead to the development of more potent and selective inhibitors of these targets. Finally, the safety and toxicity of this compound need to be further investigated to determine its potential for clinical use.
In conclusion, 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.

Synthesis Methods

The synthesis of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoic acid with 1H-imidazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields a high purity product with a good yield.

Scientific Research Applications

1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

139109-15-2

Product Name

1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H9ClN4O2/c12-7-3-1-6(2-4-7)11(18)16-10-8(9(13)17)14-5-15-10/h1-5H,(H2,13,17)(H,14,15)(H,16,18)

InChI Key

CFHPBSGPHLHEIA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl

Other CAS RN

139109-15-2

synonyms

5-[(4-chlorobenzoyl)amino]-3H-imidazole-4-carboxamide

Origin of Product

United States

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